Pantolactone exists in two enantiomeric forms, (R)-pantolactone and (S)-pantolactone. These mirror-image molecules possess unique properties that make them valuable as chiral auxiliaries in organic synthesis []. Chiral auxiliaries are temporary directing groups used in reactions to control the stereochemistry of the final product. By attaching a chiral auxiliary like pantolactone to a starting material, chemists can influence the formation of specific stereoisomers, which are crucial for many drugs and other biological molecules [].
Here's a link to a scientific article discussing the synthesis and applications of both enantiomers of pantolactone as chiral auxiliaries: []
Research suggests that pantolactone might exhibit various biological activities. Studies have investigated its potential as an:
D-(-)-Pantolactone, also known as (R)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one, is a chiral compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It appears as a white crystalline powder with a melting point of approximately 91 °C and is hygroscopic in nature. D-(-)-Pantolactone is a key intermediate in the synthesis of D-pantothenic acid, commonly known as vitamin B5, and serves as a chiral auxiliary in various asymmetric synthesis reactions .
D-(-)-Pantolactone exhibits significant biological activity, particularly as a precursor to D-pantothenic acid. This vitamin is essential for various metabolic functions in living organisms, including the synthesis of coenzyme A, which plays a critical role in fatty acid metabolism and energy production. Furthermore, studies have indicated that D-(-)-pantolactone may influence metabolic pathways in Saccharomyces cerevisiae (baker's yeast), highlighting its importance in both pharmaceutical and nutritional contexts .
Several methods have been developed for synthesizing D-(-)-pantolactone:
D-(-)-Pantolactone has diverse applications:
Research has focused on the interactions of D-(-)-pantolactone within metabolic pathways, particularly its conversion to pantothenic acid and its derivatives. Studies indicate that it may influence enzymatic activities related to energy metabolism and fatty acid synthesis. The compound's interaction with specific enzymes has been explored to optimize its use in biocatalytic processes for producing high-value compounds from simpler substrates .
D-(-)-Pantolactone shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
L-Pantolactone | Enantiomer | Less active in biological pathways compared to D-form |
Pantothenic Acid (Vitamin B5) | Derivative | Active form involved in coenzyme A synthesis |
3-Hydroxybutyric Acid | Short-chain fatty acid | Different functional group; involved in energy metabolism |
4-Hydroxybutyric Acid | Hydroxy derivative | Similar but lacks lactone structure |
D-(-)-Pantolactone is unique due to its specific stereochemistry and role as a precursor to essential vitamins, distinguishing it from other similar compounds that may not have the same biological significance or utility in asymmetric synthesis .
The solubility characteristics of D-(-)-Pantolactone have been extensively studied across various solvent systems, revealing a complex pattern of solute-solvent interactions that significantly influence its physicochemical behavior. Comprehensive solubility studies conducted between 278.15 and 318.15 K provide quantitative data for multiple pure solvents and binary mixtures [5] [6].
Aqueous Solubility Systems
In water, D-(-)-Pantolactone exhibits substantial solubility, described as "almost transparency" with quantitative measurements indicating 1 gram dissolves in 10 milliliters of water to produce a clear, colorless solution [1] [7]. This high aqueous solubility results from the formation of strong hydrogen bonds between the compound's hydroxyl and carbonyl groups and water molecules. Molecular dynamics simulations reveal that the carbonyl oxygen forms hydrogen bonds with water 60% of the time with one water molecule and 11% with two water molecules, while the hydroxyl group acts as both hydrogen bond donor (82% of simulation time) and acceptor (50% of simulation time) [4] [8].
Organic Solvent Systems
The solubility behavior in organic solvents demonstrates significant variation based on the solvent's hydrogen bonding capacity and polarity. In ethanol, D-(-)-Pantolactone shows good solubility, supported by the alcohol's ability to form hydrogen bonds with both the hydroxyl and carbonyl functionalities [5]. Methanol provides sparingly soluble conditions, while ethyl acetate offers only slight solubility [1] [7]. These differences reflect the varying degrees of stabilization provided by different solvent environments.
Specialized Solvent Interactions
In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility due to DMSO's strong hydrogen bond accepting properties. Spectroscopic studies reveal that 90% of simulation time shows the pantolactone hydroxyl group hydrogen-bonded to DMSO molecules [4] [9]. Chloroform provides sparingly soluble conditions, while carbon tetrachloride presents unique behavior where monomer-dimer equilibrium becomes significant due to the solvent's inability to compete for hydrogen bonding sites [1] [10].
Binary Solvent Systems
Solubility studies in ethanol-water mixtures demonstrate non-linear behavior that has been successfully modeled using various thermodynamic approaches. The Apelblat model proved most suitable for describing solubility in these binary systems, while the Wilson model best represented behavior in pure solvents [5] [11].
Solvent System | Solubility Description | Temperature Range (K) | Hydrogen Bonding Character |
---|---|---|---|
Water | 1g/10mL, clear colorless | 278.15-318.15 | Strong donor/acceptor |
Ethanol | Soluble | 278.15-318.15 | Moderate donor/acceptor |
Methanol | Sparingly soluble | 278.15-318.15 | Moderate donor/acceptor |
Ethyl Acetate | Slightly soluble | 278.15-318.15 | Weak acceptor only |
DMSO | Highly soluble | Room temperature | Strong acceptor only |
Carbon Tetrachloride | Dimer formation | Room temperature | No hydrogen bonding |
D-(-)-Pantolactone exhibits remarkable thermal behavior characterized by multiple phase transitions that have been thoroughly investigated using differential scanning calorimetry (DSC) and X-ray diffraction techniques [3]. The compound demonstrates what is termed "anomalous thermal behavior" with distinct endothermic events occurring at precisely defined temperatures.
Primary Phase Transitions
DSC analysis reveals two distinct endothermic peaks occurring at 62.0°C and 91.6°C [3]. The first transition at 62.0°C represents a solid-solid phase transformation associated with the formation of a plastic crystal phase, while the second transition at 91.6°C corresponds to the melting point. This dual-transition behavior distinguishes D-(-)-Pantolactone from many conventional organic compounds.
Thermodynamic Parameters
The entropy changes associated with these transitions have been quantitatively determined. The first transition exhibits an entropy change of 44.4 J K⁻¹ mol⁻¹, significantly larger than the second transition's entropy change of 9.20 J K⁻¹ mol⁻¹ [3]. The substantial entropy change of the first transition indicates considerable molecular reorganization during the formation of the plastic crystal phase.
Plastic Crystal Phase Behavior
Between 62.0°C and 91.6°C, D-(-)-Pantolactone exists in a stable plastic crystal phase, a relatively rare phenomenon in organic compounds [3]. X-ray diffraction patterns confirm significant structural changes before and after the 62.0°C transition, with only one sharp peak observed at 2θ = 17.4° at 75°C. Carbon-13 nuclear magnetic resonance spectroscopy at 75°C clearly resolves chemical shifts using pulse Fourier-transform techniques, confirming the plastic crystal nature of this intermediate phase.
Melting Point Characteristics
The melting point is consistently reported at 91°C in literature sources, with commercial specifications typically listing the range as 88-92°C [1] [2] [12]. The narrow melting range indicates high purity and crystalline uniformity. The relatively low melting point compared to the significant molecular weight (130.14 g/mol) suggests efficient molecular packing in the crystalline state.
Thermal Stability Assessment
D-(-)-Pantolactone demonstrates good thermal stability below its phase transition temperatures. The compound can be stored at ambient temperature without decomposition, though optimal storage conditions specify 2-8°C to prevent any potential phase changes [1] [7]. The boiling point under reduced pressure (120-122°C at 15 mmHg) indicates reasonable thermal stability at elevated temperatures [2] [13].
Thermal Property | Value | Measurement Method | Significance |
---|---|---|---|
First Phase Transition | 62.0°C | Differential Scanning Calorimetry | Plastic crystal formation |
Melting Point | 91.6°C | Differential Scanning Calorimetry | True melting transition |
Entropy Change (First) | 44.4 J K⁻¹ mol⁻¹ | Calculated from DSC | Large molecular reorganization |
Entropy Change (Second) | 9.20 J K⁻¹ mol⁻¹ | Calculated from DSC | Normal melting behavior |
Plastic Crystal Range | 62.0-91.6°C | X-ray diffraction confirmed | Stable intermediate phase |
The spectroscopic characteristics of D-(-)-Pantolactone provide detailed insights into its molecular structure, conformational behavior, and intermolecular interactions. Advanced vibrational spectroscopy techniques, particularly those sensitive to chirality, offer comprehensive fingerprint information for this compound.
Vibrational Circular Dichroism spectroscopy of D-(-)-Pantolactone reveals distinctive spectral signatures that are highly sensitive to solvent effects and molecular aggregation [4] [9]. VCD measurements have been conducted in DMSO-d6 and carbon tetrachloride solutions, providing complementary information about the compound's behavior in hydrogen-bonding and non-hydrogen-bonding environments.
Mid-Infrared VCD Characteristics
In DMSO-d6 solution, the VCD spectrum of (R)-pantolactone exhibits characteristic negative bands at 1157 cm⁻¹ and 1367 cm⁻¹ [4] [8]. These features correspond to vibrational modes involving C-H and O-H bending vibrations coupled with ring deformation modes. The 1367 cm⁻¹ band shows particular sensitivity to hydrogen bonding interactions with the solvent.
Solvent-Dependent VCD Features
Carbon tetrachloride solutions reveal different VCD patterns due to the formation of dimeric structures through intermolecular hydrogen bonding [4]. The mid-infrared VCD spectrum in this solvent maintains the principal features observed in DMSO but shows additional weak features at approximately 1180 cm⁻¹ and 1756 cm⁻¹, which serve as diagnostic indicators of dimer formation.
Carbonyl and Hydroxyl Regions
The carbonyl stretching region around 1756 cm⁻¹ provides particularly informative VCD signals. In dimeric forms, this region shows broadened features compared to the sharp bands predicted for monomeric structures. The hydroxyl stretching region (3400-3600 cm⁻¹) exhibits complex behavior with a monosignate band at 3573 cm⁻¹ corresponding to free OH stretching, while hydrogen-bonded OH groups produce broader absorption without observable VCD activity [4].
Computational VCD Analysis
Density functional theory calculations using the B3LYP/6-311++G(2d,2p) level combined with molecular dynamics simulations successfully reproduce experimental VCD spectra [4] [9]. The QM/QM approach, treating both solute and solvent molecules at the quantum mechanical level, provides the best agreement with experimental data, particularly for the water-specific negative band at 1184 cm⁻¹.
Raman Optical Activity spectroscopy provides complementary information to VCD, offering insights into different vibrational modes and their chiral characteristics [4] [8]. ROA measurements have been performed in water and DMSO-d6 solutions using incident circularly polarized backscattering geometry.
Characteristic ROA Bands
The ROA spectrum in water solution shows a distinctive positive band at 1229 cm⁻¹ and a negative band at 1184 cm⁻¹ [4] [8]. The latter feature is particularly diagnostic of the aqueous environment and results from CH₂ twisting motions coupled with ring C-O bond stretching, where the ring oxygen acts as a hydrogen bond acceptor for water molecules.
Multi-Band Patterns
The fingerprint region displays characteristic multiplet patterns including a (+, −, +) triplet at 880, 913, and 946 cm⁻¹, and three features with (−, −, +) signs at 1264, 1327, and 1364 cm⁻¹ [4]. These patterns are highly diagnostic of the pantolactone structure and show excellent correlation with computed spectra when explicit solvent effects are included.
Solvent Environment Effects
ROA spectra in DMSO-d6 show subtle but significant differences from aqueous solution, particularly in the 1150-1250 cm⁻¹ region [4]. The positive band at 1229 cm⁻¹ shows enhanced intensity in DMSO relative to nearby bands, while the water-specific negative band at 1184 cm⁻¹ is absent in DMSO solution.
Low-Frequency ROA Features
The lower frequency region around 710 cm⁻¹ shows a positive ROA band that gains intensity when explicit solvent interactions are included in computational models [4]. This band is associated with ring deformation modes and provides information about conformational preferences in different solvent environments.
Computational ROA Modeling
ROA calculations using the two-step procedure (B3LYP/6-311++G(2d,2p) followed by B3LYP/aug-cc-pvdz) with 6 cm⁻¹ Lorentzian bandwidth successfully reproduce experimental spectra [4]. The inclusion of explicit solvent molecules through QM/QM calculations proves essential for accurately predicting band intensities and positions, particularly for the carbonyl region where explicit solvation effects significantly broaden and weaken the predicted signals.
Spectroscopic Technique | Key Diagnostic Bands (cm⁻¹) | Solvent System | Structural Information |
---|---|---|---|
VCD | 1157, 1367 (negative) | DMSO-d6 | C-H, O-H bending modes |
VCD | 1180, 1756 (weak) | CCl₄ | Dimer formation indicators |
ROA | 1229 (positive), 1184 (negative) | Water | Solvent-specific interactions |
ROA | 880, 913, 946 (+,−,+) | Water/DMSO | Ring vibrational modes |
ROA | 1264, 1327, 1364 (−,−,+) | Water/DMSO | Coupled deformation modes |
Irritant